N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine
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Overview
Description
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is a synthetic compound with the molecular formula C17H27NO It is known for its unique structure, which includes a cycloheptane ring attached to a benzylamine moiety substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with cycloheptanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, to form secondary or tertiary amines.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)cycloheptanamine
- N-(2,5-dimethylbenzyl)cycloheptanamine
- N-(4-methoxy-2,5-dimethylphenyl)cycloheptanamine
Uniqueness
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine is unique due to the presence of both methoxy and dimethyl groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16/h10-11,16,18H,4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLXFZLWXKKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354502 |
Source
|
Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-26-7 |
Source
|
Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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